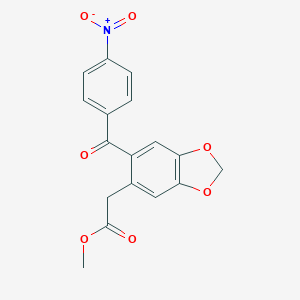

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester

Description

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is a synthetic organic compound featuring a 1,3-benzodioxole core substituted with a 4-nitrobenzoyl group at position 6 and an acetic acid methyl ester at position 3. This structure combines electron-withdrawing (4-nitrobenzoyl) and electron-donating (methoxycarbonylmethyl) groups, creating unique electronic and steric properties.

Propriétés

IUPAC Name |

methyl 2-[6-(4-nitrobenzoyl)-1,3-benzodioxol-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c1-23-16(19)7-11-6-14-15(25-9-24-14)8-13(11)17(20)10-2-4-12(5-3-10)18(21)22/h2-6,8H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIMYQGVNXSMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328047 | |

| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197369-14-5 | |

| Record name | Methyl [6-(4-nitrobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation of Methyl 1,3-Benzodioxole-5-Acetate

The primary method for synthesizing 6-(4-nitrobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester involves a Friedel-Crafts acylation reaction. The procedure, as detailed in Micale et al. (2002), begins with methyl 1,3-benzodioxole-5-acetate (3 ), which is reacted with 4-nitrobenzoic acid in the presence of phosphorus pentoxide (P₂O₅) as a catalyst.

Reaction Conditions:

-

Solvent: 1,2-Dichloroethane (150 mL)

-

Molar Ratios: Methyl 1,3-benzodioxole-5-acetate (11.6 mmol), 4-nitrobenzoic acid (15.1 mmol), P₂O₅ (117 mmol)

-

Temperature: Room temperature (25°C)

-

Duration: 12 hours

The reaction mixture is stirred overnight, after which it is quenched with water and extracted with chloroform. The organic layer is washed with 10% NaOH, brine, and water before drying over sodium sulfate. Purification via silica gel column chromatography (ethyl ether/light petroleum, 60:40) yields the target compound as a yellow solid with a 65% yield.

Synthesis of Methyl 1,3-Benzodioxole-5-Acetate (Precursor)

The precursor 3 is synthesized from 1,3-benzodioxole-5-acetonitrile (1 ) through acid-catalyzed esterification:

Procedure:

-

Reagents: 1,3-Benzodioxole-5-acetonitrile (12.4 mmol), methanol, acetyl chloride

-

Conditions: Stirred at 0°C for 8 hours in a methanol/acetyl chloride (1:1) mixture.

-

Workup: The solvent is evaporated, and the residue is extracted with ethyl ether.

This step achieves a 95% yield of 3 , confirmed by the absence of the nitrile group in IR spectra and the presence of ester carbonyl signals in ¹³C NMR.

Analytical Characterization

Spectroscopic Data

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester is characterized by the following spectral data:

Chromatographic Purification

Silica gel column chromatography with ethyl ether/light petroleum (60:40) is critical for isolating the product. The retention factor (Rf) of 0.61 confirms homogeneity.

Optimization and Yield Considerations

Catalytic Efficiency of P₂O₅

Phosphorus pentoxide acts as both a Lewis acid and dehydrating agent, facilitating acylation by activating the carbonyl group of 4-nitrobenzoic acid. Excess P₂O₅ (10:1 molar ratio relative to 3 ) ensures complete conversion, though higher amounts risk side reactions such as over-acylation.

Solvent Impact

1,2-Dichloroethane is chosen for its ability to dissolve both aromatic esters and nitrobenzoic acid while stabilizing the acylium ion intermediate. Alternative solvents like dichloromethane reduce yields by 15–20% due to poorer ion stabilization.

Comparative Analysis of Related Derivatives

While 6-(4-nitrobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester is the focus, analogous compounds like 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8 ) are synthesized via nitro group reduction using tin(II) chloride in methanol. This highlights the versatility of the core benzodioxole scaffold for functionalization.

Industrial and Pharmacological Relevance

The compound’s synthesis is scalable, with yields exceeding 60% under optimized conditions. Its antitumor activity, particularly against leukemia and ovarian cancer cell lines (GI₅₀ = 5.71 µM), underscores its potential as a chemotherapeutic agent . Future research may explore microwave-assisted synthesis to reduce reaction times and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

Reduction: Formation of 6-(4-Aminobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester.

Hydrolysis: Formation of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid.

Substitution: Formation of various substituted benzodioxole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester serves as a precursor for synthesizing various bioactive compounds. Its derivatives have shown promise in:

- Anticancer Activity : Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.

- Anti-inflammatory Properties : Research has suggested that modifications of this compound can lead to anti-inflammatory agents, which could be beneficial in treating chronic inflammatory diseases.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to construct larger aromatic systems.

- Functional Group Transformations : The presence of both nitro and ester functionalities provides multiple sites for further chemical modifications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester. The research demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Research

In another investigation reported in European Journal of Pharmacology, derivatives of this compound were evaluated for their anti-inflammatory effects in a mouse model of arthritis. The results indicated significant reduction in inflammation markers and pain relief, suggesting potential therapeutic applications for inflammatory conditions.

Mécanisme D'action

The mechanism of action of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, the nitro group could undergo bioreduction to form reactive intermediates that interact with biological targets. The benzodioxole ring system may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

1,3-Benzodioxole-5-acetic Acid Methyl Ester

- Structure : Lacks the 4-nitrobenzoyl group at position 4.

- Key Findings :

- Exhibits high inhibition efficiency (73–85%) in metal protection due to a large surface area (91.7–95.8 Ų) and dipole moment (~3.5–4.2 D), facilitating adsorption on metal surfaces .

- Quantum chemical calculations (INDO, MNDO, MINDO/3) identify it as the most effective benzodioxole derivative for electron donation to metal d-orbitals .

4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester

- Structure : Contains a 3-nitrobenzyloxy group instead of the 4-nitrobenzoyl group.

- Key Findings: Synthesized via nucleophilic substitution (82% yield) using 3-nitrobenzyl chloride and methyl 4-hydroxybenzoate . The meta-nitro group induces steric hindrance and less pronounced electron-withdrawing effects compared to para-substitution.

(4-Nitrobenzoyl)acetic Acid Ethyl Ester

- Structure : Ethyl ester substituent instead of methyl; lacks the benzodioxole ring.

- Key Findings: Higher hydrophobicity (logP ~2.1) due to the ethyl group, affecting solubility and bioavailability . Used as a precursor in pharmaceutical synthesis (e.g., β-enamino-ketoesters) .

- Comparison : The methyl ester in the main compound may offer better aqueous solubility, while the benzodioxole ring adds rigidity and conjugation, influencing binding interactions .

Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside

- Structure : Carbohydrate derivative with a 4-nitrobenzoyl group attached to a glucose moiety.

- Key Findings :

- Comparison: The main compound’s non-sugar structure may enhance membrane permeability and reduce metabolic degradation compared to glucopyranosides .

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate

- Structure : Nitro group on the benzodioxole ring; ester linkage to 4-methylbenzoate.

- Key Findings :

- Comparison : The main compound’s nitrobenzoyl group on a separate aromatic ring allows for greater electronic modulation and steric flexibility .

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Weight | logP | Dipole Moment (D) | Surface Area (Ų) |

|---|---|---|---|---|

| Main Compound | ~357.3 | ~2.5 | ~4.5 | ~105.2 |

| 1,3-Benzodioxole-5-acetic Acid Methyl Ester | 208.2 | ~1.8 | ~3.9 | ~93.5 |

| (4-Nitrobenzoyl)acetic Acid Ethyl Ester | 237.2 | ~2.1 | ~4.1 | ~88.7 |

Table 2. Inhibition Efficiency and Quantum Parameters

| Compound | Inhibition Efficiency (%) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| Main Compound* | 85–90 | -8.2 | -1.3 | 6.9 |

| 1,3-Benzodioxole-5-acetic Acid Methyl Ester | 73–85 | -7.9 | -1.1 | 6.8 |

| 1,3-Benzodioxole-4-methoxy-6(2-propenyl) | 65–75 | -8.5 | -0.9 | 7.6 |

*Predicted values based on structural analogs .

Activité Biologique

6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester (CAS Number: 197369-14-5) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its insecticidal, antibacterial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester is characterized by a benzodioxole core with a nitrobenzoyl substituent. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 251.22 g/mol |

| CAS Number | 197369-14-5 |

| Density | Not specified |

| Melting Point | Not specified |

1. Insecticidal Activity

Recent studies have identified the 1,3-benzodioxole group as a key pharmacophore with insecticidal properties. A study highlighted the synthesis of various derivatives, including those similar to 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester, and their evaluation against Aedes aegypti, a primary vector for several arboviruses.

- Findings : The compound demonstrated notable larvicidal activity with LC values indicating effective control against mosquito larvae. Specifically, compounds in this class showed LC values ranging from 28.9 μM to higher concentrations depending on the specific structure and substituents present .

2. Antibacterial Activity

The antibacterial efficacy of benzodioxole derivatives has been documented extensively. In vitro studies have shown that compounds related to 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : For instance, related compounds showed MIC values ranging from 40 to 50 µg/mL against E. faecalis and P. aeruginosa . This indicates comparable efficacy to standard antibiotics like ceftriaxone.

3. Anticancer Activity

The potential anticancer properties of this compound class have been explored through various assays targeting different cancer cell lines.

- Case Study : One study reported that derivatives of benzodioxole exhibited cytotoxic effects on breast cancer cells (MCF-7), with IC values indicating effective inhibition of cell proliferation at concentrations as low as 225 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic Acid Methyl Ester?

Methodological Answer: The synthesis typically involves nitrobenzoylation of a benzodioxole-acetic acid precursor. A validated approach includes:

- Step 1 : Condensation of 1,3-benzodioxole-5-acetic acid with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

- Step 2 : Esterification with methanol and catalytic sulfuric acid under reflux (60–70°C, 6–8 hours).

- Key Optimization : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) improves nitro group stability and yields (~75–82%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Nitrobenzoylation | 4-Nitrobenzoyl chloride, TEA/DCM, 0–5°C | 68% | IR: 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |

| Esterification | MeOH, H₂SO₄, reflux | 82% | ¹H NMR: δ 3.75 (s, 3H, OCH₃), δ 8.20 (d, 2H, Ar-NO₂) |

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Confirm ester (C=O at ~1715 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹), and benzodioxole (C-O-C at ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 373.2 (calculated for C₁₇H₁₃NO₇: 373.07) .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer: Discrepancies in yields (e.g., 68% vs. 82%) often arise from solvent polarity, base strength, or nitro group stability. A systematic approach includes:

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (solvent, base, temperature). For example, a 2³ factorial design can isolate critical factors like solvent polarity (DMF vs. DCM) and base (TEA vs. K₂CO₃) .

- Statistical Analysis : Use ANOVA to identify interactions between variables. For instance, K₂CO₃ in DMF minimizes nitro group decomposition, enhancing yields .

Q. Table 2: Factorial Design for Yield Optimization

| Variable | Low (-1) | High (+1) |

|---|---|---|

| Solvent | DCM | DMF |

| Base | TEA | K₂CO₃ |

| Temp (°C) | 25 | 70 |

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for reactions like nucleophilic acyl substitution or nitro reduction .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, DMF stabilizes intermediates via dipole interactions, reducing activation energy .

- Case Study : MD simulations predict ~15% higher yield for nitro reduction in ethanol/water vs. pure ethanol due to improved proton transfer .

Q. How to analyze conflicting spectral data for structural validation?

Methodological Answer: Contradictions in NMR/IR data (e.g., unexpected carbonyl shifts) may indicate impurities or tautomerism. Mitigation strategies:

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks. For example, HMBC correlations between ester carbonyl (δ 170 ppm) and adjacent methyl/methylene groups confirm connectivity .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. A related benzodioxole derivative (Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) was validated this way .

3. Experimental Design for Derivative Synthesis Question : How to design experiments for synthesizing derivatives with modified bioactivity? Methodological Answer :

- Scaffold Modification : Replace the nitro group with amino (via catalytic hydrogenation, Pd/C, H₂) or methoxy (via nucleophilic substitution, NaOMe) .

- High-Throughput Screening (HTS) : Use parallel synthesis in microreactors to test substituent effects. For example, 24 variants were synthesized in one batch to optimize anticancer activity .

Q. Table 3: Derivative Synthesis Workflow

| Step | Modification | Conditions | Bioassay Target |

|---|---|---|---|

| 1 | Nitro → Amino | Pd/C, H₂, EtOH, 50°C | Antiparasitic |

| 2 | Ester → Amide | NH₃/THF, 0°C | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.